An In-Depth Technical Guide to (3β)-3-(tert-Butyldimethylsilyloxy)olean-12-en-28-ol: Synthesis, Properties, and Application
An In-Depth Technical Guide to (3β)-3-(tert-Butyldimethylsilyloxy)olean-12-en-28-ol: Synthesis, Properties, and Application
This guide provides a comprehensive technical overview of (3β)-3-(tert-Butyldimethylsilyloxy)olean-12-en-28-ol, a key semi-synthetic intermediate derived from the naturally abundant pentacyclic triterpenoid, oleanolic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical structure, strategic synthesis, physicochemical properties, and its crucial role in the development of novel therapeutic agents.
Introduction: Strategic Modification of a Natural Scaffold
Pentacyclic triterpenoids, such as oleanolic acid, are a class of natural products renowned for their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1] The oleanane skeleton serves as a privileged scaffold in medicinal chemistry. However, realizing the full therapeutic potential of these molecules often requires precise chemical modifications to enhance potency, selectivity, or pharmacokinetic properties.
(3β)-3-(TBDMSO)Olean-12-en-28-ol is not a naturally occurring compound but a purpose-built intermediate. Its design centers on the strategic use of a protecting group—the tert-butyldimethylsilyl (TBDMS) ether—to mask the C-3 hydroxyl group. This allows for selective chemical manipulation of the C-28 primary alcohol, enabling the synthesis of a wide array of novel derivatives. Understanding the synthesis and properties of this intermediate is fundamental for any research program aimed at exploring the structure-activity relationships of the oleanane scaffold.
Chemical Structure and Nomenclature
The structure of (3β)-3-(TBDMSO)Olean-12-en-28-ol is based on the pentacyclic oleanane framework. Its nomenclature and key features are broken down as follows:
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Oleanane Core: A 30-carbon pentacyclic triterpenoid skeleton.
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-12-en-: Indicates the presence of a carbon-carbon double bond between C-12 and C-13, a characteristic feature of this class.
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-28-ol: A primary hydroxyl (-OH) group is attached to C-28.
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(3β)-3-(TBDMSO)-: A tert-butyldimethylsilyloxy group is attached to C-3. The "β" designation specifies that this group projects out of the plane of the ring system, retaining the stereochemistry of its natural precursor, oleanolic acid.
Systematic (IUPAC) Name: ((4aS,6aS,6bR,8aR,10S,12aR,12bR,14bS)-10-((tert-butyldimethylsilyl)oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicen-4a(2H)-yl)methanol.
CAS Number: 152487-61-1.
Caption: Relationship between the precursor, intermediate, and final products.
The TBDMS Ether: A Robust and Selective Protecting Group
In multi-step organic synthesis, protecting groups are indispensable tools for preventing unwanted side reactions at specific functional groups. The choice of the tert-butyldimethylsilyl (TBDMS) group for the C-3 hydroxyl is a strategic one, grounded in its unique combination of stability and selective reactivity.
Causality Behind Experimental Choice: The TBDMS group is significantly more sterically hindered than other common silyl ethers like the trimethylsilyl (TMS) group. This bulk is the primary reason for its enhanced stability. TBDMS ethers are robust enough to withstand a wide range of non-acidic and non-fluoride reaction conditions, including:
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Chromatographic purification on silica gel.
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Mild to moderate basic conditions.
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Many organometallic reagents.
-
Various oxidative and reductive transformations.[2]
This stability profile makes it an ideal choice for multi-step syntheses where the C-28 position needs to be modified without affecting the C-3 hydroxyl. The deprotection (removal) of the TBDMS group is typically achieved under highly specific conditions, most commonly using a fluoride ion source like tetra-n-butylammonium fluoride (TBAF) or under acidic conditions. This orthogonality allows for its clean removal at the desired stage of the synthesis.[2]
Synthesis and Purification Workflow
The synthesis of (3β)-3-(TBDMSO)Olean-12-en-28-ol is a multi-step process starting from commercially available oleanolic acid. The key challenge lies in differentiating the two hydroxyl groups of the intermediate, erythrodiol. Standard silylation conditions often favor the less sterically hindered C-28 primary alcohol.[2][3] Therefore, a robust and field-proven strategy involves a di-protection followed by a selective de-protection of the more reactive primary silyl ether.
Caption: A robust synthetic workflow for the target molecule.
This self-validating system ensures high fidelity. By first protecting both hydroxyl groups non-selectively and then leveraging the inherently higher reactivity of the primary silyl ether for selective removal, the process overcomes the challenge of direct selective protection of the more hindered secondary alcohol, leading to a purer final product.
Physicochemical and Spectroscopic Data
The physical properties and spectroscopic data are crucial for identifying and characterizing the compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 152487-61-1 | |
| Molecular Formula | C₃₆H₆₄O₂Si | Calculated |
| Molecular Weight | 556.99 g/mol | |
| Appearance | White to off-white solid | Typical for triterpenoids |
| Purity | ≥96% | |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water. | Inferred from structure |
Spectroscopic Characterization: The identity and purity of the compound are unequivocally confirmed through a combination of spectroscopic techniques.
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¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the oleanane skeleton and the TBDMS group. Key resonances include:
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δ ~5.2-5.3 ppm: A triplet corresponding to the single olefinic proton at C-12.[4]
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δ ~3.2-3.4 ppm: A doublet of doublets for the proton at C-3, shifted downfield by the adjacent silyloxy group.
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δ ~3.2 and ~3.6 ppm: Two doublets for the diastereotopic methylene protons of the C-28 -CH₂OH group.
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δ ~0.8-1.2 ppm: Multiple singlets corresponding to the seven methyl groups on the triterpenoid core.[4]
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δ ~0.9 ppm: A sharp singlet (9H) for the tert-butyl protons of the TBDMS group.
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δ ~0.05 ppm: A sharp singlet (6H) for the two methyl protons on the silicon atom of the TBDMS group.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the 36 unique carbons in the molecule. Key signals include:
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δ ~144 ppm (C-13) and ~122 ppm (C-12): The two sp² carbons of the double bond.[4]
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δ ~80 ppm: The C-3 carbon, shifted downfield due to the attached TBDMS group.[4]
-
δ ~60-65 ppm: The C-28 methylene carbon bearing the hydroxyl group.
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δ ~26 ppm and ~18 ppm: Carbons of the tert-butyl group.
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δ ~ -4 ppm: Carbons of the two silicon-bound methyl groups.[5]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The spectrum would likely show the molecular ion [M]+ or adducts like [M+H]+ or [M+Na]+. A characteristic fragmentation pattern is the loss of the tert-butyl group ([M-57]+), which is a common and diagnostic fragmentation for TBDMS ethers.
-
Infrared (IR) Spectroscopy: The IR spectrum would display key functional group absorptions:
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~3300-3400 cm⁻¹ (broad): O-H stretching from the C-28 primary alcohol.
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~2850-2960 cm⁻¹ (strong): C-H stretching from the aliphatic backbone and TBDMS group.
-
~1250 and ~840 cm⁻¹ (strong): Characteristic Si-C and Si-O stretching vibrations of the TBDMS ether.
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Application in Drug Development and Medicinal Chemistry
The primary value of (3β)-3-(TBDMSO)Olean-12-en-28-ol is its role as a versatile platform for creating novel semi-synthetic derivatives. With the C-3 hydroxyl securely protected, the C-28 primary alcohol becomes a reliable handle for a variety of chemical transformations.
Caption: Derivatization pathways enabled by the target intermediate.
This strategy allows for the systematic exploration of the structure-activity relationship (SAR) at the C-28 position. For example, researchers can synthesize a library of C-28 esters or ethers and test their biological activity. A recent study on the synthesis of Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) for treating experimental autoimmune encephalomyelitis highlights the importance of modifications at both C-3 and C-28, underscoring the utility of intermediates that allow for such selective chemistry.[1]
Detailed Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and must be performed with appropriate safety precautions.
Protocol 1: Synthesis of Erythrodiol from Oleanolic Acid
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Setup: To a flame-dried 1 L round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 400 mL).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.
-
Substrate Addition: Slowly add a solution of oleanolic acid (1.0 eq) in anhydrous THF (100 mL) to the stirred suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quenching: Cool the reaction back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously for 1 hour until a white granular precipitate forms.
-
Work-up: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product, Erythrodiol (Olean-12-ene-3β,28-diol), which can be used in the next step after drying.[6]
Protocol 2: Synthesis of (3β)-3-(TBDMSO)Olean-12-en-28-ol
-
Di-protection:
-
Dissolve crude Erythrodiol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (5.0 eq) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (2.5 eq) and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 3,28-bis(TBDMS)olean-12-ene.
-
-
Selective De-protection:
-
Dissolve the crude bis-silyl ether in a 10:1 mixture of methanol and water.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) as a mild acid catalyst.
-
Stir the reaction at room temperature, monitoring carefully by Thin Layer Chromatography (TLC) for the disappearance of the starting material and the appearance of the mono-protected product. The reaction is typically complete in 6-12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (3β)-3-(TBDMSO)Olean-12-en-28-ol as a white solid.
Protocol 3: Deprotection to Regenerate the Diol
-
Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Reagent Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at room temperature.
-
Reaction: Stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected diol.
Conclusion
(3β)-3-(tert-Butyldimethylsilyloxy)olean-12-en-28-ol is a synthetically valuable intermediate that serves as a cornerstone for the medicinal chemistry of oleanane-type triterpenoids. Its logical synthesis, leveraging the robust and reliable TBDMS protecting group, allows for precise and selective modification at the C-28 position. The detailed protocols and characterization data provided in this guide offer researchers a solid foundation for utilizing this compound to develop novel derivatives with potentially enhanced therapeutic profiles, thereby advancing the journey of natural product-inspired drug discovery.
References
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PubChem. Olean-12-en-28-oic acid, 2,3,19,23-tetrahydroxy-,beta-D-glucopyranosyl ester, (2alpha,3beta,4beta,19alpha)-. Available at: [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
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MDPI. 3-b-Hydroxyolean-12-en-28-oic Acid (Oleanolic Acid). Available at: [Link]
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Aksit, H. et al. (2023). Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent. Pharmaceuticals (Basel). Available at: [Link]
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Frontiers in Pharmacology. Erythrodiol, an Olive Oil Constituent, Increases the Half-Life of ABCA1 and Enhances Cholesterol Efflux from THP-1-Derived Macrophages. Available at: [Link]
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SciSpace. Dehydrogenative Silylation of Alcohols Under Pd-Nanoparticle Catalysis. Available at: [Link]
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The Good Scents Company. erythrodiol (3beta)-olean-12-ene-3,28-diol. Available at: [Link]
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MDPI. Isolation of a Marker Olean-12-en-28-butanol Derivative from Viscum continuum E. Mey. Ex Sprague and the Evaluation of Its Antioxidant and Antimicrobial Potentials. Available at: [Link]
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ResearchGate. Synthesis of (20S)-[7,7,21,21-2H4]-3β-(tert- butyldimethylsilanyloxy)-20-methyl-pregn-5-en-21-ol, a useful intermediate for the preparation of deuterated isotopomers of sterols. Available at: [Link]
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PubMed. Protective effect of oleane-12-en-3β-ol-28-oic acid 3β-D-glucopyranoside in ethanol induced gastric ulcer by enhancing the prostaglandin E2 level. Available at: [Link]
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